Cas no 88729-00-4 ((2R)-3-(benzyloxy)-2-methylpropanoic acid)

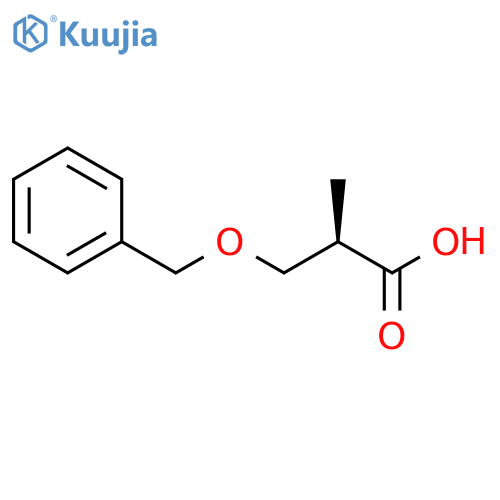

88729-00-4 structure

商品名:(2R)-3-(benzyloxy)-2-methylpropanoic acid

(2R)-3-(benzyloxy)-2-methylpropanoic acid 化学的及び物理的性質

名前と識別子

-

- Propanoic acid, 2-methyl-3-(phenylmethoxy)-, (R)-

- (2R)-3-(benzyloxy)-2-methylpropanoic acid

- Propanoic acid, 2-methyl-3-(phenylmethoxy)-, (2R)-

-

- MDL: MFCD29077282

- インチ: 1S/C11H14O3/c1-9(11(12)13)7-14-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,12,13)/t9-/m1/s1

- InChIKey: PRXXYKBFWWHJGR-SECBINFHSA-N

- ほほえんだ: C(O)(=O)[C@H](C)COCC1=CC=CC=C1

(2R)-3-(benzyloxy)-2-methylpropanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-8637196-5.0g |

(2R)-3-(benzyloxy)-2-methylpropanoic acid |

88729-00-4 | 95% | 5.0g |

$2028.0 | 2024-05-21 | |

| Enamine | EN300-8637196-10g |

(2R)-3-(benzyloxy)-2-methylpropanoic acid |

88729-00-4 | 10g |

$3683.0 | 2023-09-02 | ||

| Enamine | EN300-8637196-0.1g |

(2R)-3-(benzyloxy)-2-methylpropanoic acid |

88729-00-4 | 95% | 0.1g |

$241.0 | 2024-05-21 | |

| Enamine | EN300-8637196-1g |

(2R)-3-(benzyloxy)-2-methylpropanoic acid |

88729-00-4 | 1g |

$857.0 | 2023-09-02 | ||

| Enamine | EN300-8637196-5g |

(2R)-3-(benzyloxy)-2-methylpropanoic acid |

88729-00-4 | 5g |

$2485.0 | 2023-09-02 | ||

| Enamine | EN300-8637196-0.25g |

(2R)-3-(benzyloxy)-2-methylpropanoic acid |

88729-00-4 | 95% | 0.25g |

$347.0 | 2024-05-21 | |

| Enamine | EN300-8637196-2.5g |

(2R)-3-(benzyloxy)-2-methylpropanoic acid |

88729-00-4 | 95% | 2.5g |

$1370.0 | 2024-05-21 | |

| Enamine | EN300-8637196-10.0g |

(2R)-3-(benzyloxy)-2-methylpropanoic acid |

88729-00-4 | 95% | 10.0g |

$3007.0 | 2024-05-21 | |

| Enamine | EN300-8637196-0.05g |

(2R)-3-(benzyloxy)-2-methylpropanoic acid |

88729-00-4 | 95% | 0.05g |

$162.0 | 2024-05-21 | |

| Enamine | EN300-8637196-0.5g |

(2R)-3-(benzyloxy)-2-methylpropanoic acid |

88729-00-4 | 95% | 0.5g |

$546.0 | 2024-05-21 |

(2R)-3-(benzyloxy)-2-methylpropanoic acid 関連文献

-

Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

88729-00-4 ((2R)-3-(benzyloxy)-2-methylpropanoic acid) 関連製品

- 27912-85-2(3-(benzyloxy)propanoic acid)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量